molecular formula C8H14NO2+ B12549261 2-tert-Butyl-3-formyl-2,5-dihydro-1,3-oxazol-3-ium CAS No. 143521-19-1

2-tert-Butyl-3-formyl-2,5-dihydro-1,3-oxazol-3-ium

Cat. No.: B12549261
CAS No.: 143521-19-1
M. Wt: 156.20 g/mol
InChI Key: SPLOOFGIIPUWAY-UHFFFAOYSA-N
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Description

2-tert-Butyl-3-formyl-2,5-dihydro-1,3-oxazol-3-ium is a chemical compound that belongs to the class of oxazolium ions. This compound is characterized by the presence of a tert-butyl group and a formyl group attached to the oxazolium ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl-3-formyl-2,5-dihydro-1,3-oxazol-3-ium typically involves the reaction of tert-butylamine with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate imine, which then cyclizes to form the oxazolium ion. The reaction conditions usually involve mild temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes allow for the efficient and scalable synthesis of the compound, ensuring high yields and purity. The use of automated reactors and precise control of reaction parameters are key aspects of industrial production.

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl-3-formyl-2,5-dihydro-1,3-oxazol-3-ium undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The oxazolium ion can be reduced to the corresponding oxazoline using reducing agents like sodium borohydride.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: 2-tert-Butyl-3-carboxy-2,5-dihydro-1,3-oxazol-3-ium.

    Reduction: 2-tert-Butyl-3-hydroxymethyl-2,5-dihydro-1,3-oxazoline.

    Substitution: Various substituted oxazolium ions depending on the substituent used.

Scientific Research Applications

2-tert-Butyl-3-formyl-2,5-dihydro-1,3-oxazol-3-ium has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a catalyst in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 2-tert-Butyl-3-formyl-2,5-dihydro-1,3-oxazol-3-ium exerts its effects involves interactions with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The oxazolium ion can also interact with DNA and RNA, potentially disrupting their function and leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    2-tert-Butyl-3-formyl-2,5-dihydro-1,3-oxazoline: Similar structure but lacks the oxazolium ion character.

    2-tert-Butyl-3-carboxy-2,5-dihydro-1,3-oxazol-3-ium: Oxidized form of the compound with a carboxylic acid group.

    2-tert-Butyl-3-hydroxymethyl-2,5-dihydro-1,3-oxazoline: Reduced form of the compound with a hydroxymethyl group.

Uniqueness

2-tert-Butyl-3-formyl-2,5-dihydro-1,3-oxazol-3-ium is unique due to its oxazolium ion character, which imparts distinct reactivity and stability compared to its analogs

Properties

CAS No.

143521-19-1

Molecular Formula

C8H14NO2+

Molecular Weight

156.20 g/mol

IUPAC Name

2-tert-butyl-2,5-dihydro-1,3-oxazol-3-ium-3-carbaldehyde

InChI

InChI=1S/C8H14NO2/c1-8(2,3)7-9(6-10)4-5-11-7/h4,6-7H,5H2,1-3H3/q+1

InChI Key

SPLOOFGIIPUWAY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1[N+](=CCO1)C=O

Origin of Product

United States

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